3-[(2-Furylmethyl)amino]-N-methylpropanamide
Properties
IUPAC Name |
3-(furan-2-ylmethylamino)-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-10-9(12)4-5-11-7-8-3-2-6-13-8/h2-3,6,11H,4-5,7H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBZRIWMLGYRHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCNCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(2-Furylmethyl)amino]-N-methylpropanamide typically involves the reaction of 2-furylmethylamine with N-methylpropanamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
3-[(2-Furylmethyl)amino]-N-methylpropanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[(2-Furylmethyl)amino]-N-methylpropanamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[(2-Furylmethyl)amino]-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
3-[(2-Furylmethyl)amino]-N-methylpropanamide can be compared with other similar compounds, such as:
2-Furylmethylamine: A precursor in the synthesis of this compound.
N-Methylpropanamide: Another precursor used in the synthesis.
Furfurylamine: A related compound with similar structural features but different chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications compared to its analogs .
Biological Activity
3-[(2-Furylmethyl)amino]-N-methylpropanamide, a compound with the molecular formula CHNO, has gained attention in biomedical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring, which is known for its reactivity and ability to interact with various biological targets. The presence of the amino group enhances its potential as a bioactive molecule.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis in cancer cells, as evidenced by increased markers of programmed cell death.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression and inflammation. For example, it has shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes and tumor growth.
The biological activity of this compound is primarily attributed to its interaction with cellular targets:
- Apoptosis Induction : The compound triggers apoptotic pathways through the activation of caspases.
- Enzyme Interaction : It competes with substrates for binding sites on target enzymes, thereby reducing their activity.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against various cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with IC values ranging from 10 to 25 µM across different cell types.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 20 |
| A549 (Lung) | 10 |
Study 2: Anti-inflammatory Activity
Another study investigated the anti-inflammatory properties of the compound using a murine model. The results indicated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
